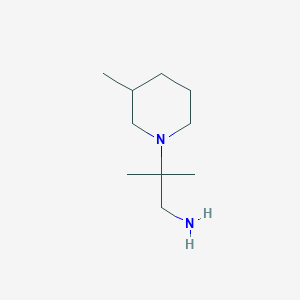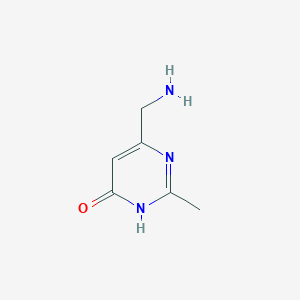
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
Vue d'ensemble
Description
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H22N2 . It has a molecular weight of 170.30 . This compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine consists of a central carbon atom connected to two methyl groups and a 3-methylpiperidin-1-yl group . The 3-methylpiperidin-1-yl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine is a liquid at room temperature . The compound has a molecular weight of 170.30 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
Research by Smit et al. (2009) delves into branched aldehydes like 2-methyl propanal and their significant role as flavor compounds in both fermented and non-fermented food products. The study reviews the production and degradation of these aldehydes from amino acids, emphasizing their formation at the metabolic level and their presence across various food products. Understanding these pathways is crucial for controlling the formation of desired aldehyde levels in food (Smit, Engels, & Smit, 2009).
Renewable Feedstocks from Soybean Oil
Biswas et al. (2008) explore the use of soybean oil as a renewable feedstock for producing nitrogen-containing derivatives, including amines and amides. This review highlights novel approaches to functionalize fatty acid chains, leading to new compounds, surfactants, and polymers that contain nitrogen. Such innovations underscore the potential of renewable resources in creating environmentally friendly materials (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Oliceridine: A Novel Analgesic
Urits et al. (2019) review the novel mu-opioid receptor agonist Oliceridine, which selectively activates G protein and β-arrestin signaling pathways. This compound offers the analgesic benefits of traditional opioids while minimizing adverse effects, showcasing the therapeutic potential of selective receptor modulators in pain management (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019).
Degradation of Nitrogen-Containing Compounds
Bhat and Gogate (2021) provide a comprehensive review on the degradation of nitrogen-containing compounds, including amines and dyes, through advanced oxidation processes (AOPs). This study emphasizes the need for efficient degradation techniques to address the environmental impact of such compounds, highlighting the effectiveness of ozone and Fenton processes in breaking down these recalcitrant substances (Bhat & Gogate, 2021).
Biogenic Amines in Fish
Bulushi et al. (2009) review the role of biogenic amines in fish, focusing on their formation through amino acid decarboxylation and their implications for food safety and spoilage. This study discusses the mechanisms through which biogenic amines contribute to food toxicity and spoilage, as well as their potential in nitrosamine formation, a concern for human health (Bulushi, Poole, Deeth, & Dykes, 2009).
Propriétés
IUPAC Name |
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-12(7-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVSIJWAXFLXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Piperazine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3307575.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)

![2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine](/img/structure/B3307601.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)

![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)



